5-(呋喃-2-基)-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

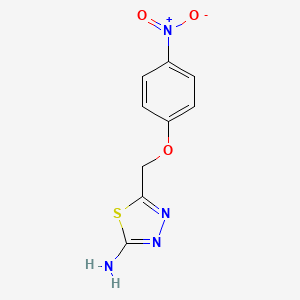

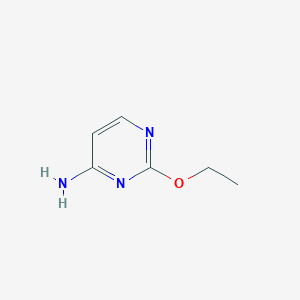

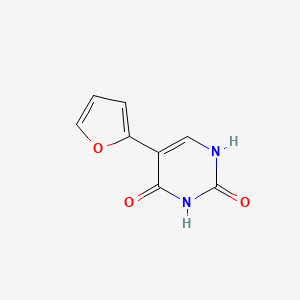

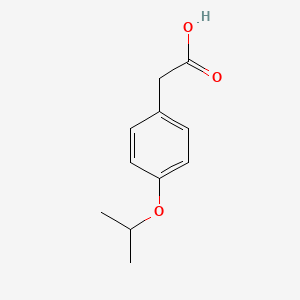

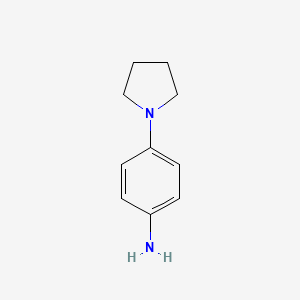

“5-(furan-2-yl)-1H-pyrimidine-2,4-dione” is a compound that contains a furan ring and a pyrimidine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms. The “2,4-dione” indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring attached to a pyrimidine ring. The pyrimidine ring would have carbonyl groups at the 2nd and 4th positions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the furan and pyrimidine rings, as well as the carbonyl groups. The furan ring is aromatic and can undergo electrophilic aromatic substitution reactions . The carbonyl groups in the pyrimidine ring can undergo various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrimidine rings would likely make the compound aromatic and relatively stable. The carbonyl groups could potentially form hydrogen bonds, affecting the compound’s solubility .科学研究应用

Chemotherapeutic Agent

5-(2-Furyl)uracil is a key component in the chemotherapeutic agent 5-fluorouracil (5-FU), which is widely used for treating a variety of neoplasms . It has been established as a main component of most chemotherapeutic regimens .

Modulation of Cancer-related Pathways

Non-coding RNAs can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . This modulation can potentially sensitize tumor cells to 5-FU treatment .

Disruption of Pyrimidine Nucleotide Pool Balances

5-FU, which contains 5-(2-Furyl)uracil, disrupts pyrimidine nucleotide pool balances and leads to uracil incorporation in DNA . This disruption is then recognized and removed by the uracil base excision repair (BER) pathway .

Role in Uracil Base Excision Repair (BER)

5-(2-Furyl)uracil plays a role in the uracil base excision repair (BER) pathway, which recognizes and removes uracil incorporated into DNA due to the disruption of pyrimidine nucleotide pool balances .

Potential Target for Enhancing Effectiveness of Anticancer Drugs

The BER pathway, in which 5-(2-Furyl)uracil plays a role, could potentially be targeted to enhance the effectiveness of anticancer drugs .

Biotransformation by Probiotic Bacteria

Further research is being conducted on the biotransformation of 5-FU, which contains 5-(2-Furyl)uracil, by probiotic bacteria . This research could contribute to a personalized use of probiotics in chemotherapy .

未来方向

作用机制

Target of Action

The primary target of 5-(2-Furyl)uracil, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, 5-(2-Furyl)uracil disrupts DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-(2-Furyl)uracil interferes with DNA synthesis by binding to its target, TS, and the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis .

Biochemical Pathways

The disruption of DNA synthesis by 5-(2-Furyl)uracil leads to imbalances in the deoxynucleotide pools, particularly the dATP/dTTP ratio . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the inhibition of TS results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

The bioavailability of 5-(2-Furyl)uracil ranges from 28 to 100% . It is metabolized intracellularly and in the liver, primarily through CYP-mediated pathways . The elimination half-life is approximately 16 minutes, and it is excreted through the kidneys . These properties impact the compound’s bioavailability and determine the frequency of administration required for effective treatment .

Result of Action

The result of 5-(2-Furyl)uracil’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This damage inhibits cell replication, leading to cell death . This makes 5-(2-Furyl)uracil effective in the treatment of various cancers, including colorectal, breast, and head and neck cancers .

Action Environment

The action, efficacy, and stability of 5-(2-Furyl)uracil can be influenced by various environmental factors. For instance, the oral absorption of 5-(2-Furyl)uracil is incomplete, leading to a short biological half-life and an obvious peak-valley phenomenon . This necessitates frequent administration and can lead to severe side effects . Therefore, strategies to modulate the pharmacokinetic properties of 5-(2-Furyl)uracil, such as cocrystallization techniques, are being explored to improve its oral absorption, avoid the in vivo peak-valley effect, and reduce side effects .

属性

IUPAC Name |

5-(furan-2-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOODRJVHNWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356046 |

Source

|

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

CAS RN |

55625-98-4 |

Source

|

| Record name | ZINC00334454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the antiviral potential of 5-(furan-2-yl)-1H-pyrimidine-2,4-dione derivatives?

A1: Research indicates that incorporating a 5-(furan-2-yl) moiety into uracil nucleosides can confer antiviral activity. Specifically, 5-(5-heptylfur-2-yl)-2′-deoxyuridine (10) and its 3′,5′-di-O-acetyl-protected derivative displayed activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV) []. Furthermore, 5-(furan-2-yl) derivatives of 2′-deoxyuridine and arabino-uridine inhibited herpes simplex virus (HSV) TK+ strains []. This suggests that these compounds could be promising candidates for further development as antiviral agents.

Q2: How does the length of the alkyl chain on the furan ring influence the antiviral activity?

A2: The study observed a difference in activity between compounds with varying alkyl chain lengths on the furan ring. While 5-(furan-2-yl) derivatives showed activity against HSV, the 5-(5-heptylfur-2-yl) derivative (10) displayed activity against VZV and CMV []. This suggests that a longer alkyl chain might contribute to broader antiviral activity or enhanced potency against specific viruses. Further research is needed to elucidate the structure-activity relationship and the underlying mechanisms behind this observation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)